molecular formula C15H20BrClN6O2 B4380194 N-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYLPROPANOYL]-4-CHLORO-1-ETHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE

N-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYLPROPANOYL]-4-CHLORO-1-ETHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE

Cat. No.: B4380194
M. Wt: 431.71 g/mol
InChI Key: CDYYOJLBAHSTAA-UHFFFAOYSA-N
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Description

N’-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoyl]-4-chloro-1-ethyl-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoyl]-4-chloro-1-ethyl-1H-pyrazole-5-carbohydrazide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-bromo-3,5-dimethyl-1H-pyrazole with 2-methylpropanoyl chloride under basic conditions to form the intermediate compound. This intermediate is then reacted with 4-chloro-1-ethyl-1H-pyrazole-5-carbohydrazide in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N’-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoyl]-4-chloro-1-ethyl-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .

Mechanism of Action

The mechanism of action of N’-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoyl]-4-chloro-1-ethyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoyl]-4-chloro-1-ethyl-1H-pyrazole-5-carbohydrazide is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N'-[3-(4-bromo-3,5-dimethylpyrazol-1-yl)-2-methylpropanoyl]-4-chloro-2-ethylpyrazole-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrClN6O2/c1-5-22-13(11(17)6-18-22)15(25)20-19-14(24)8(2)7-23-10(4)12(16)9(3)21-23/h6,8H,5,7H2,1-4H3,(H,19,24)(H,20,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDYYOJLBAHSTAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)Cl)C(=O)NNC(=O)C(C)CN2C(=C(C(=N2)C)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrClN6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYLPROPANOYL]-4-CHLORO-1-ETHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE
Reactant of Route 2
Reactant of Route 2
N-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYLPROPANOYL]-4-CHLORO-1-ETHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE
Reactant of Route 3
Reactant of Route 3
N-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYLPROPANOYL]-4-CHLORO-1-ETHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE
Reactant of Route 4
Reactant of Route 4
N-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYLPROPANOYL]-4-CHLORO-1-ETHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE
Reactant of Route 5
Reactant of Route 5
N-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYLPROPANOYL]-4-CHLORO-1-ETHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE
Reactant of Route 6
N-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYLPROPANOYL]-4-CHLORO-1-ETHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE

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